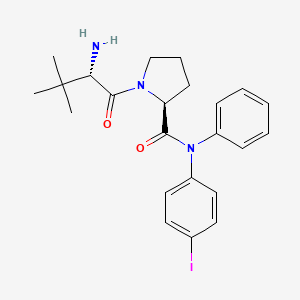
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structural features, including an amino group, a dimethylbutanoyl moiety, and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group. The iodophenyl and dimethylbutanoyl groups are then attached through specific coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and recrystallization, are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-phenylpyrrolidine-2-carboxamide
- (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-chlorophenyl)-N-phenylpyrrolidine-2-carboxamide
Uniqueness
The presence of the iodophenyl group in (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H28IN3O2 |
|---|---|
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H28IN3O2/c1-23(2,3)20(25)22(29)26-15-7-10-19(26)21(28)27(17-8-5-4-6-9-17)18-13-11-16(24)12-14-18/h4-6,8-9,11-14,19-20H,7,10,15,25H2,1-3H3/t19-,20+/m0/s1 |
Clé InChI |
GIECQFCRSFHUBO-VQTJNVASSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N |
SMILES canonique |
CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
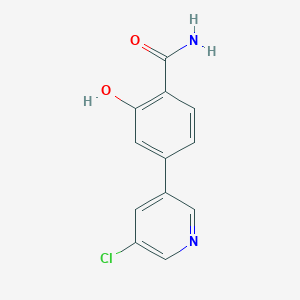

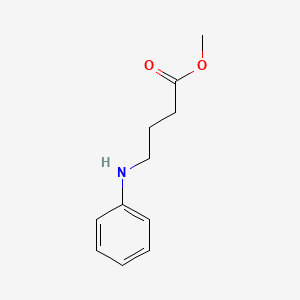
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
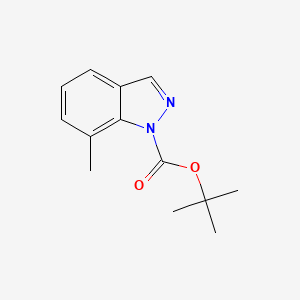

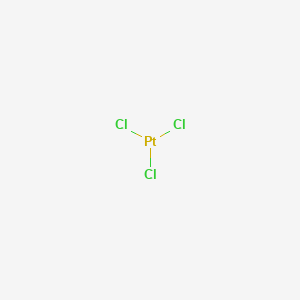
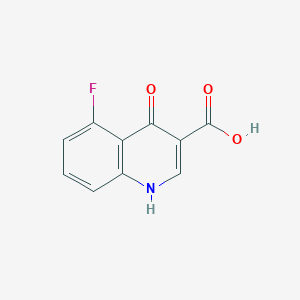

![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)
